Cas no 92519-91-0 (4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy-)

4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- structure
92519-91-0 structure
Product name:4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy-
CAS No:92519-91-0
MF:C17H14O8
Molecular Weight:346.28826
CID:805135
PubChem ID:5271991

4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- 化学的及び物理的性質

名前と識別子

    • 4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy-
    • 2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxychromen-4-one
    • Viscidulin III
    • 1',2',5,7-tetrahydroxy-2',8-dimethoxy-flavone
    • 2',5,5',7-Tetrahydroxy-6',8-dimethoxyflavone
    • 5,7,2',5'-tetrahydroxy-8,6'-dimethoxyflavone
    • Ganhuangenin
    • Sb 1
    • [ "Ganhuangenin" ]
    • FS-9159
    • 4H-1-Benzopyran-4-one, 2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy-
    • AKOS032948541
    • ViscidulinIII
    • DTXSID60239031
    • 92519-91-0
    • 5,7,3',6'-Tetrahydroxy-8,2'-dimethoxyflavone
    • B0005-155874
    • 2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy-4H-chromen-4-one
    • 5,7,2',5'-Tetrahydroxy-8,6'-dimethoxy flavone
    • CHEMBL465771
    • LMPK12111314
    • BDBM50478453
    • SCHEMBL5311261
    • 2-(3,6-dihydroxy-2-methoxy-phenyl)-5,7-dihydroxy-8-methoxy-chromen-4-one
    • Viscidulin Ⅲ
    • DA-78901
    • DTXCID80161522
    • インチ: InChI=1S/C17H14O8/c1-23-15-8(19)4-3-7(18)14(15)12-6-10(21)13-9(20)5-11(22)16(24-2)17(13)25-12/h3-6,18-20,22H,1-2H3
    • InChIKey: CPFJPTACQDZPLS-UHFFFAOYSA-N
    • SMILES: COC1=C(C=CC(=C1C2=CC(=O)C3=C(C(=C(C=C3O)O)OC)O2)O)O

計算された属性

  • 精确分子量: 346.06900
  • 同位素质量: 346.06886740g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 8
  • 重原子数量: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 535
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 126Ų

じっけんとくせい

  • Color/Form: Yellow powder
  • 密度みつど: 1.6±0.1 g/cm3
  • Boiling Point: 673.7±55.0 °C at 760 mmHg
  • フラッシュポイント: 251.5±25.0 °C
  • PSA: 129.59000
  • LogP: 2.29960
  • じょうきあつ: 0.0±2.1 mmHg at 25°C

4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- Security Information

4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- 税関データ

  • 税関コード:2914509090
  • 税関データ:

    中国税関コード:

    2914509090

    概要:

    2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2302-5 mg
Viscidulin III
92519-91-0
5mg
¥4336.00 2022-04-26
TargetMol Chemicals
TN2302-5mg
Viscidulin III
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5mg
¥ 1880 2024-07-19
A2B Chem LLC
AH93606-5mg
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$660.00 2024-07-18
TargetMol Chemicals
TN2302-10mg
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¥ 3150 2024-07-19
TargetMol Chemicals
TN2302-1mg
Viscidulin III
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1mg
¥ 745 2024-07-19
A2B Chem LLC
AH93606-1mg
Viscidulin III
92519-91-0
1mg
$599.00 2024-07-18
TargetMol Chemicals
TN2302-5 mg
Viscidulin III
92519-91-0 98%
5mg
¥ 10,500 2023-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
V70460-5mg
2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxychromen-4-one
92519-91-0 ,HPLC≥98%
5mg
¥4640.0 2023-09-06
TargetMol Chemicals
TN2302-50mg
Viscidulin III
92519-91-0
50mg
¥ 11200 2024-05-22
ChemFaces
CFN97488-5mg
Viscidulin III
92519-91-0 >=98%
5mg
$413 2021-07-22

4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- 関連文献

4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy-に関する追加情報

Chemical Profile of 4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- (CAS No. 92519-91-0)

4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy-, identified by its CAS number 92519-91-0, is a structurally complex heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule belongs to the benzopyranone class, a scaffold known for its broad spectrum of biological activities. The presence of multiple hydroxyl and methoxy substituents in its structure suggests potential interactions with various biological targets, making it a promising candidate for further investigation.

The chemical structure of 4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- can be described as a fused system consisting of a benzene ring and a pyranone ring. The benzene ring is substituted with hydroxyl and methoxy groups at specific positions, which are critical for its biological activity. Specifically, the 3-hydroxy and 6-hydroxy groups on the phenyl ring contribute to its potential antioxidant properties, while the methoxy group at the 2-position may influence its metabolic stability and bioavailability.

Recent studies have highlighted the importance of benzopyranone derivatives in drug discovery. These compounds have been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The structural features of 4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- make it an intriguing candidate for further exploration in these areas.

In particular, the dihydroxy and dimethoxy substituents on the pyranone ring may enhance its binding affinity to biological targets. This is particularly relevant in the context of developing novel therapeutic agents that can modulate key signaling pathways involved in diseases such as cancer and inflammation. The hydroxyl groups are known to participate in hydrogen bonding interactions with proteins and nucleic acids, which can be exploited to design molecules with high specificity.

The synthesis of 4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between phenolic derivatives and ketones or aldehydes, followed by cyclization steps to form the benzopyranone core. The introduction of hydroxyl and methoxy groups typically involves hydrolysis or methylation reactions under controlled conditions.

The pharmacological profile of this compound is still under investigation, but preliminary studies suggest that it may possess significant therapeutic potential. For instance, its structural similarity to natural products known for their biological activities suggests that it could be a lead compound for drug development. Additionally, the presence of multiple functional groups provides opportunities for further chemical modification to enhance its pharmacokinetic properties.

One area of particular interest is the potential use of 4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy as an antioxidant agent. Reactive oxygen species (ROS) are implicated in various pathological processes, including inflammation and cancer. Compounds that can scavenge ROS or inhibit their production have shown promise in preclinical studies. The hydroxyl groups in this molecule are well-positioned to interact with ROS through redox reactions.

Another exciting possibility is the exploration of 4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy as an anticancer agent. Cancer cells often exhibit altered signaling pathways that contribute to their uncontrolled growth and resistance to therapy. By targeting these pathways with small molecules like benzopyranones, researchers aim to develop treatments that can selectively inhibit cancer cell proliferation while minimizing side effects on healthy cells.

The development of novel anticancer agents requires a thorough understanding of their mechanism of action. Initial studies on 4H-1-Benzopyran-4-one,2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy may involve cell-based assays to assess its ability to induce apoptosis or inhibit cell cycle progression in cancer cell lines. Additionally,in vitro enzyme assays could provide insights into how it interacts with key enzymes involved in cancer-related signaling pathways.

The potential applications of 4H-1-Benzopyran are not limited to oncology; this compound may also have utility in other therapeutic areas such as neurodegenerative diseases and infectious diseases. For example,the antioxidant properties of benzopyranones have been explored in models of Alzheimer's disease,where oxidative stress is thought to play a significant role in neuronal damage.

In conclusion,4H-1-BenzopyransChemical Structure Placeholder

> (CAS No. 92519-91-0) represents a structurally intriguing molecule with potential therapeutic applications across multiple disease areas。 Its complex architecture, featuring multiple hydroxyl and methoxy substituents, makes it a versatile scaffold for further chemical exploration。 As research continues,this compound may emerge as a valuable tool for developing novel treatments targeting various human diseases。

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